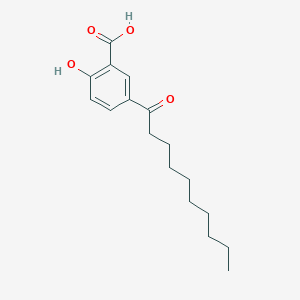

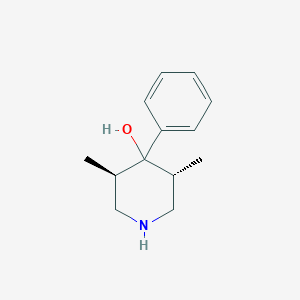

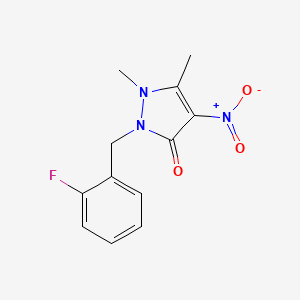

![molecular formula C14H21N3O4 B8080072 Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B8080072.png)

Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[321]octane-3,4'-imidazolidine]-8-carboxylate, one typically begins with a bicyclic precursor, often derived from Diels-Alder reactions or other cycloaddition processes

Industrial Production Methods: Industrial synthesis may use continuous flow reactors to ensure consistent production quality and yield. Optimized catalytic processes and environmentally-friendly solvents are often employed to minimize waste and enhance efficiency. Techniques such as crystallization may be used for the final purification to achieve the desired racemic mixture.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction using reagents like lithium aluminum hydride can yield primary amines or alcohol derivatives.

Substitution: It can undergo nucleophilic substitutions to replace certain functional groups, forming a range of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), in acidic or neutral media.

Reduction: Lithium aluminum hydride (LiAlH4), under anhydrous conditions.

Substitution: Alkyl halides or amines, in the presence of a base or acid catalyst.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound finds its applications across several fields:

Chemistry: It is used as an intermediate in organic synthesis for constructing more complex molecules, especially those incorporating spiro and bicyclic structures.

Biology: The structural features of this compound make it a candidate for studying protein-ligand interactions and enzyme inhibition mechanisms.

Industry: Utilized in developing novel materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate exerts its effects largely depends on its interaction with biological targets. Its action mechanism may involve:

Molecular Targets: Enzymes, receptors, or other proteins that recognize the spiro and bicyclic structures.

Pathways: It may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, leading to its biological effects.

Comparison with Similar Compounds

While Racemic (1R,5S)-tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate is unique, it can be compared with other compounds featuring similar structural motifs:

Spiro Compounds: Such as spirooxindoles, known for their diverse biological activities.

Bicyclic Structures: Similar to bicyclic lactams or lactones, used in various pharmaceuticals.

Imidazolidine Derivatives: Like imidazolidin-2-ones, which serve as enzyme inhibitors or intermediates in organic synthesis.

Properties

IUPAC Name |

tert-butyl (1S,5R)-2',5'-dioxospiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)17-8-4-5-9(17)7-14(6-8)10(18)15-11(19)16-14/h8-9H,4-7H2,1-3H3,(H2,15,16,18,19)/t8-,9+,14? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJSPJSDFHVMIJ-ZAXAGGATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC3(C2)C(=O)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

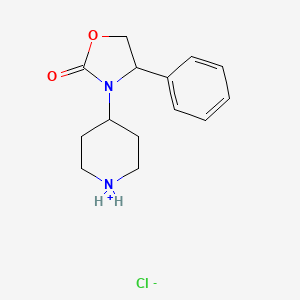

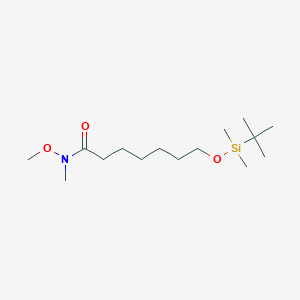

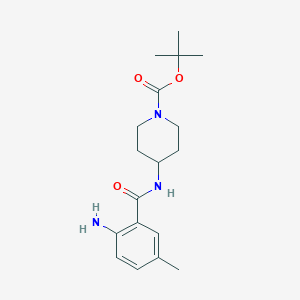

![Methyl 3-(4-bromothiazol-2-yl)-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8080060.png)

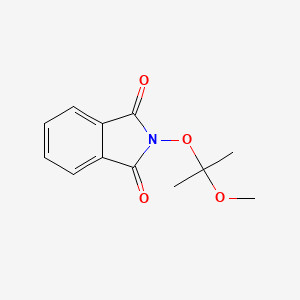

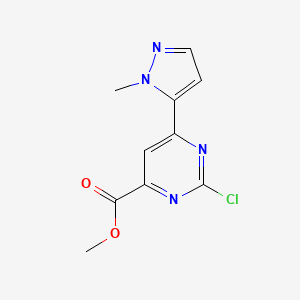

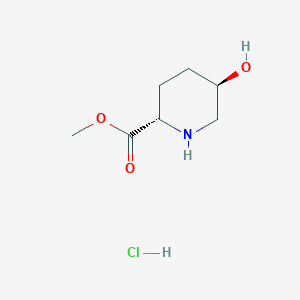

![15-bromo-2-oxa-9,11,12-triazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaene](/img/structure/B8080086.png)

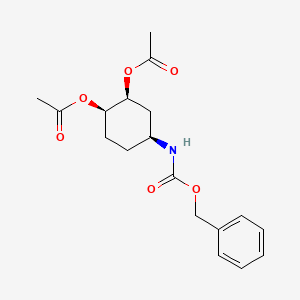

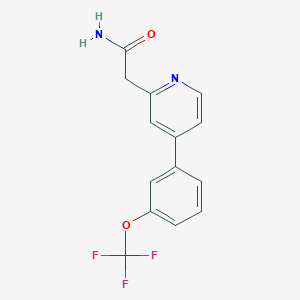

![tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate](/img/structure/B8080094.png)